molecular formula C30H20N2OS B3858448 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile

Cat. No. B3858448
M. Wt: 456.6 g/mol
InChI Key: CALVSYQPFUCQKR-NLRVBDNBSA-N
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Description

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile (abbreviated as BPTAA) is a chemical compound that belongs to the class of thiazole-based acrylonitriles. It has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile is not well understood, but it is believed to involve the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. Additionally, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile has been shown to have minimal toxicity in normal cells, indicating its selectivity towards cancer cells. It has been found to induce cell cycle arrest and DNA damage in cancer cells, leading to their death. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile has also been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. Furthermore, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile has been found to reduce the expression of various pro-inflammatory cytokines, indicating its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile has several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity towards normal cells. However, its poor solubility in water and some organic solvents can limit its use in certain applications. Additionally, the lack of detailed information on its mechanism of action can hinder its further development as a drug candidate.

Future Directions

There are several future directions for the research on 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile. Firstly, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, further optimization of its chemical structure can lead to the development of more potent and selective analogs. Thirdly, the potential applications of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile in other fields such as materials science and organic synthesis should be explored. Finally, preclinical and clinical studies are needed to evaluate its safety and efficacy as a drug candidate.
In conclusion, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile is a promising chemical compound that has potential applications in various fields, particularly in medicinal chemistry. Its ease of synthesis, high yield, and low toxicity towards normal cells make it an attractive option for further research. However, more studies are needed to fully understand its mechanism of action and identify its molecular targets. The future directions for research on 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile are diverse and offer exciting possibilities for its further development.

Scientific Research Applications

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile has also been shown to inhibit the growth of cancer stem cells, which are responsible for cancer recurrence and metastasis. Additionally, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile has been found to exhibit anti-inflammatory, antioxidant, and antibacterial properties, making it a promising candidate for the development of novel drugs.

properties

IUPAC Name

(E)-3-(3-phenoxyphenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2OS/c31-20-26(18-22-8-7-13-28(19-22)33-27-11-5-2-6-12-27)30-32-29(21-34-30)25-16-14-24(15-17-25)23-9-3-1-4-10-23/h1-19,21H/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALVSYQPFUCQKR-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC(=CC=C4)OC5=CC=CC=C5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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